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molecular formula C7H12F3NO4 B8560803 (R)-Morpholin-2-ylmethanol 2,2,2-trifluoroacetate salt

(R)-Morpholin-2-ylmethanol 2,2,2-trifluoroacetate salt

Cat. No. B8560803
M. Wt: 231.17 g/mol
InChI Key: YKQHZQIQGWBVPR-NUBCRITNSA-N
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Patent
US08466283B2

Procedure details

A solution of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.1 g, 5.06 mmol) in DCM (15 mL) was treated with trifluoroacetic acid (2.5 mL, 10.1 mmol) and stirred at rt overnight. The reaction mixture was concentrated under reduced pressure to yield a thick oil (1.1 g, 94%): NMR (DMSO-d6) δ: 9.30 (1H, s), 4.95 (1H, s), 4.19-4.06 (1H, br s), 3.93 (1H, dd), 3.76-3.63 (2H, m), 3.47-3.32 (2H, m), 3.22-3.09 (3H, m), 3.92 (1H, td), 2.76 (1H, t).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Yield
94%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]1[O:8][CH2:7][CH2:6][N:5](C(OC(C)(C)C)=O)[CH2:4]1.[F:16][C:17]([F:22])([F:21])[C:18]([OH:20])=[O:19]>C(Cl)Cl>[F:16][C:17]([F:22])([F:21])[C:18]([OH:20])=[O:19].[NH:5]1[CH2:6][CH2:7][O:8][CH:3]([CH2:2][OH:1])[CH2:4]1 |f:3.4|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
OCC1CN(CCO1)C(=O)OC(C)(C)C
Name
Quantity
2.5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(C(=O)O)(F)F.N1CC(OCC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08466283B2

Procedure details

A solution of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.1 g, 5.06 mmol) in DCM (15 mL) was treated with trifluoroacetic acid (2.5 mL, 10.1 mmol) and stirred at rt overnight. The reaction mixture was concentrated under reduced pressure to yield a thick oil (1.1 g, 94%): NMR (DMSO-d6) δ: 9.30 (1H, s), 4.95 (1H, s), 4.19-4.06 (1H, br s), 3.93 (1H, dd), 3.76-3.63 (2H, m), 3.47-3.32 (2H, m), 3.22-3.09 (3H, m), 3.92 (1H, td), 2.76 (1H, t).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Yield
94%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]1[O:8][CH2:7][CH2:6][N:5](C(OC(C)(C)C)=O)[CH2:4]1.[F:16][C:17]([F:22])([F:21])[C:18]([OH:20])=[O:19]>C(Cl)Cl>[F:16][C:17]([F:22])([F:21])[C:18]([OH:20])=[O:19].[NH:5]1[CH2:6][CH2:7][O:8][CH:3]([CH2:2][OH:1])[CH2:4]1 |f:3.4|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
OCC1CN(CCO1)C(=O)OC(C)(C)C
Name
Quantity
2.5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(C(=O)O)(F)F.N1CC(OCC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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